Comparative Antibacterial Potency: 6-Fold Enhancement Over Phenethyl Alcohol in E. coli
In a systematic structure-activity relationship study of 15 ring-substituted phenethyl alcohol analogs, 4-methoxyphenethyl alcohol (p-methoxyphenethyl alcohol) was identified as the most potent bacteriostatic agent against E. coli B among all derivatives tested [1]. The compound demonstrated 6-fold greater potency than unsubstituted phenethyl alcohol (PEA), establishing a direct quantitative advantage for the p-methoxy substituent [1]. The study further revealed that 2,5-dimethoxy and 3,4-dimethoxy substitutions yielded differential effects on macromolecular synthesis inhibition, confirming that substitution pattern—not merely the presence of a methoxy group—determines antimicrobial efficacy [1].
| Evidence Dimension | Bacteriostatic potency against E. coli B |
|---|---|
| Target Compound Data | Most potent analog among 15 derivatives tested |
| Comparator Or Baseline | Unsubstituted phenethyl alcohol (PEA) = baseline potency (1×) |
| Quantified Difference | 6-fold greater potency than PEA |
| Conditions | Escherichia coli B culture; comparative bacteriostatic activity assay |
Why This Matters
This 6-fold potency advantage justifies selecting the p-methoxy derivative over generic PEA for antimicrobial screening or antibacterial formulation development targeting E. coli.
- [1] Khafagy EZ, Lambooy JP. Preparation of substituted phenethyl alcohols and a study of their bacteriostatic action in Escherichia coli B. Journal of Medicinal Chemistry. 1966;9(6):936-940. View Source
